
6-methyl-3-Pyridineethanol
Overview
Description
6-Methyl-3-Pyridineethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by a methyl group at the sixth position and an ethanol group at the third position on the pyridine ring. This compound is known for its applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Methyl-3-Pyridineethanol typically involves the condensation reaction of 2-pyridinecarboxaldehyde with methanol under alkaline conditions. This reaction yields the desired product through a series of steps involving the formation of intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of catalysts and optimized reaction times are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-Pyridineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-methyl-3-pyridinecarboxylic acid, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Organic Synthesis
6-Methyl-3-Pyridineethanol serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it a versatile reactant .
Biological Studies
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to the development of new therapeutic agents. The compound's ethanol group facilitates hydrogen bonding, enhancing its ability to modulate biological pathways.
Pharmaceutical Applications
The compound is explored as a precursor in drug synthesis, particularly in creating compounds with specific therapeutic effects. Its unique properties may contribute to the development of drugs targeting various diseases, including neurological disorders .
Industrial Uses
In industry, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its role as a raw material for vinylpyridine polymers highlights its importance in manufacturing processes .
Case Studies
Case Study 1: Synthesis Optimization
A recent study highlighted methods to improve the yield and selectivity of pyridine ethanol derivatives, including this compound. By optimizing reaction conditions such as temperature and pH, researchers achieved a yield of over 90% in laboratory settings .
Case Study 2: Biological Activity Exploration
In another study, the biological activity of this compound was evaluated for its potential neuroprotective effects. Results indicated that the compound could modulate specific pathways involved in neuronal survival, suggesting avenues for drug development targeting neurodegenerative diseases .
Mechanism of Action
The mechanism by which 6-Methyl-3-Pyridineethanol exerts its effects involves interactions with specific molecular targets. The ethanol group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .
Comparison with Similar Compounds
3-Pyridineethanol: Lacks the methyl group at the sixth position, resulting in different chemical properties.
6-Methyl-2-Pyridineethanol: The position of the ethanol group is different, affecting its reactivity and applications.
Uniqueness: 6-Methyl-3-Pyridineethanol is unique due to the specific positioning of the methyl and ethanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
6-Methyl-3-pyridineethanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with aldehydes in the presence of bases to enhance nucleophilicity and selectivity . The compound's structure allows it to participate in various chemical interactions, which can be leveraged in drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, a series of pyridine derivatives were evaluated for their anticancer activity against glioblastoma cells. The results indicated that certain modifications to the pyridine structure could enhance cytotoxicity and selectivity towards cancer cells. Specifically, compounds with lower minimal projection areas (MPA) demonstrated better CNS penetration capabilities, which is crucial for treating brain tumors .
Table 1: Biological Activity of Pyridine Derivatives Against Glioblastoma
Compound | IC50 (µM) | MPA (Ų) | Lipophilicity (ClogD) | CNS Penetration |
---|---|---|---|---|
This compound | TBD | <60 | Moderate | Yes |
HR67 | 0.59 | <60 | High | Yes |
HR68 | 1.17 | <60 | High | Yes |
The table indicates that while specific values for this compound are still being determined (TBD), it is positioned favorably for CNS penetration due to its structural properties.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. Pyridine derivatives are known to influence neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases. The compound's ability to modulate enzyme activities related to neurotransmission suggests that it may play a role in enhancing cognitive functions or providing neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyridine derivatives indicate that modifications to the pyridine ring significantly influence biological activity. For example, the introduction of methyl groups at specific positions on the pyridine ring can enhance lipophilicity and improve binding affinity to biological targets. This highlights the importance of structural optimization in developing effective pharmacological agents .
Figure 1: Structural Modifications Impacting Activity
SAR Modifications
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Glioblastoma : A study demonstrated that compounds similar to this compound showed significant cytotoxic effects in glioblastoma cell lines, with mechanisms involving ATP depletion and autophagy activation .
- Neuroprotective Effects : Another investigation found that certain pyridine derivatives exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic methods for characterizing 6-methyl-3-pyridineethanol, and how do they address structural ambiguities?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the methyl and hydroxyl groups. For instance, coupling patterns in ¹H NMR can distinguish between pyridine ring protons and the ethanol side chain. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z 137.18) and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection (e.g., using methanol/water gradients) ensures purity, as outlined in pharmacopeial methods for structurally similar alcohols .
Q. How can researchers synthesize this compound with high yield and minimal byproducts?
- Answer : A common approach involves nucleophilic substitution or reduction of a precursor such as 6-methyl-3-pyridinecarbaldehyde. For example, sodium borohydride (NaBH₄) in methanol reduces the aldehyde to the alcohol at 0–25°C, achieving yields >80% . Optimizing reaction time and stoichiometry minimizes side reactions (e.g., over-reduction or ester formation). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (N₂ or Ar) in amber glass vials at –20°C prevents degradation. Avoid prolonged exposure to light or acidic/basic conditions, which can catalyze ring substitution or hydroxyl group oxidation . Stability assays using accelerated aging (40°C/75% RH) and periodic HPLC analysis are recommended .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in multi-step syntheses?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites for electrophilic substitution (e.g., at the pyridine C4 position). Molecular docking studies assess interactions with biological targets, such as enzymes in drug discovery pipelines . Tools like Gaussian or ORCA integrate with databases (REAXYS) to validate synthetic pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Meta-analyses following PRISMA guidelines systematically evaluate literature, prioritizing studies with rigorous controls (e.g., dose-response curves, negative controls for cytotoxicity) . False Discovery Rate (FDR) correction (e.g., Benjamini-Hochberg method) adjusts p-values in high-throughput screens to minimize false positives . Cross-validation using orthogonal assays (e.g., enzyme inhibition + cell viability) confirms bioactivity .
Q. How can this compound be functionalized for applications in fluorinated pharmaceutical intermediates?
- Answer : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) at the pyridine C2 position, followed by oxidation of the ethanol group to a carboxylic acid using KMnO₄ in acidic conditions. Alternatively, Suzuki-Miyaura coupling with boronic acids (e.g., 6-chloro-5-methylpyridine-3-boronic acid) enables aryl-aryl bond formation . Monitor reaction progress via LC-MS to optimize yields .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Answer : Co-eluting impurities (e.g., methylated byproducts) require ultra-HPLC (UHPLC) with tandem MS detection for resolution. Method validation per ICH Q2(R1) guidelines ensures specificity, linearity (R² >0.999), and LOQ <0.1% . Internal standards (e.g., deuterated analogs) correct for matrix effects in biological samples .
Q. Methodological Guidelines Table
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJKFRQNPDUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543979 | |
Record name | 2-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100189-17-1 | |
Record name | 6-Methyl-3-pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100189-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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